{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h5,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGABCNWHINBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038827-92-7 | |
| Record name | {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Pyridinylmethanol Intermediates and Catalytic Cyclization
One efficient approach to prepare imidazo[1,2-a]pyridin-2-ylmethanol derivatives involves the initial synthesis of pyridinylmethanol followed by catalytic cyclization under acidic conditions.
Preparation of Pyridinylmethanol
- Pyridinylmethanol intermediates are typically synthesized by nucleophilic addition of pyridine derivatives to aldehydes or ketones.
- For example, phenyl(pyridin-2-yl)methanol can be prepared by reacting 2-pyridinecarboxaldehyde with phenylmagnesium bromide or similar organometallic reagents.
- The crude product is purified by silica gel chromatography, yielding the hydroxymethyl-substituted pyridine in high purity and yields (~92%).
Cyclization to Imidazo[1,2-a]pyridine Core
- The cyclization step employs catalytic amounts of bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid monohydrate (p-TsOH·H2O) in a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile.
- The reaction is typically conducted at elevated temperatures (around 150 °C) in sealed tubes to promote the formation of a benzylic carbocation intermediate from the pyridinylmethanol.
- The carbocation is then attacked by nitrile nucleophiles, leading to nitrilium ion intermediates which undergo intramolecular cyclization with the pyridine nitrogen to form the imidazo[1,2-a]pyridine ring system.
- The reaction proceeds with moderate to excellent yields depending on the substrate and nitrile used (ranging from 42% to 95%).
Table 1: Representative Cyclization Reaction Conditions and Yields
| Entry | Catalyst (mol%) | Acid Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Bi(OTf)3 (5) | 5 | DCE:MeCN (1:1) | 150 | Overnight | 42 | Initial trial |
| 2 | Bi(OTf)3 (5) | 5 | MeCN | 150 | Overnight | 76 | Improved yield without DCE |
| 3 | p-TsOH only | 5 | MeCN | 150 | Overnight | <10 | No catalyst, poor yield |
| 4 | Bi(OTf)3 (5) | 7.5 | DCE | 150 | Overnight | 75-95 | Optimized conditions |
Aerobic Oxidative Coupling of 2-Aminopyridines with Propargylic Alcohols
Another synthetic strategy utilizes aerobic oxidative coupling catalyzed by copper(II) acetate to assemble the imidazo[1,2-a]pyridine core with hydroxymethyl or fluorinated side chains.
Preparation of Propargylic Alcohol Precursors
- Propargylic alcohols with gem-difluorinated side chains are synthesized by reaction of lithium salts of gem-difluoro propargylic derivatives with aromatic aldehydes, yielding the corresponding alcohols in 27–73% yields.
- These alcohols undergo base-mediated isomerization (e.g., using DBU) to form α,β-unsaturated ketones (enones) in 21–66% yields, which serve as Michael acceptors in the next step.
Copper-Catalyzed Tandem Michael Addition and Intramolecular Cyclization
- The key step involves copper(II) acetate monohydrate (Cu(OAc)2·H2O, 10 mol%) with 1,10-phenanthroline (10 mol%) as ligand in chlorobenzene solvent at 160 °C under an oxygen atmosphere.
- 2-Aminopyridines react with the enones via Michael addition followed by intramolecular oxidative amination to form the imidazo[1,2-a]pyridine scaffold.
- This method allows incorporation of fluorinated side chains and tolerates various substituents on the pyridine ring.
- Yields for this tandem reaction range from 32% to 65%, depending on substrate sterics and electronics.
Table 2: Yields of Imidazo[1,2-a]-N-Heterocyclic Derivatives via Aerobic Oxidative Coupling
| Entry | Product Code | Aromatic Aldehyde | Substituent on Pyridine | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 7a | Phenyl | H | 25 | 62 |
| 2 | 7b | Phenyl | 7-Methyl | 20 | 60 |
| 3 | 7c | Phenyl | 6-Bromo | 46 | 60 |
| 4 | 7d | Phenyl | Pyrimidine ring | 30 | 57 |
| 5 | 7e | Phenyl | Pyridazine ring | 24 | 53 |
| 6 | 7h | o-Bromophenyl | H | 4 | 65 |
Mechanistic Insights and Optimization Notes
- The Bi(OTf)3/p-TsOH system promotes carbocation formation from benzylic alcohols, facilitating nucleophilic attack by nitriles and subsequent cyclization.
- The copper-catalyzed aerobic oxidative coupling proceeds via initial Michael addition of the amine to the enone, followed by intramolecular oxidative amination to close the imidazo ring.
- Reaction conditions such as solvent choice, temperature, catalyst loading, and reaction time critically influence yields and purity.
- Substrate scope studies indicate tolerance for various functional groups including halides, hydroxyls, and electron-donating or withdrawing substituents.
- Attempts to perform one-pot reactions combining isomerization and oxidative coupling have been explored, showing potential for streamlined synthesis.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Typical Yields (%) | Notes |
|---|---|---|---|---|
| Pyridinylmethanol cyclization | Bi(OTf)3 (5 mol%), p-TsOH, MeCN or DCE, 150 °C | Mild, efficient, broad substrate scope | 42–95 | Requires sealed tube, sensitive to catalyst |
| Aerobic oxidative coupling with Cu(II) | Cu(OAc)2·H2O (10 mol%), 1,10-phenanthroline, O2, 160 °C | Incorporates fluorinated side chains | 32–65 | Longer reaction times, oxygen atmosphere |
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo-pyridine ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced derivatives with varying degrees of hydrogenation.
- Substituted derivatives with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol with derivatives and analogs:
Key Observations :
- Ring Saturation: The tetrahydro-pyridine ring in the target compound improves solubility compared to aromatic analogs like (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol .
- Methyl groups (e.g., ) improve metabolic stability but reduce solubility.
- Heterocycle Variation : Replacing pyridine with pyridazine () alters hydrogen-bonding capacity and polarity.
Biological Activity
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 152.19 g/mol
- CAS Number : 1038827-92-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Modulation of Neurotransmitter Receptors : Research indicates that imidazo[1,2-a]pyridine derivatives can act as modulators of neurotransmitter receptors such as AMPA receptors. These interactions can influence synaptic transmission and neuroprotection .
- Antimycobacterial Activity : Compounds related to imidazo[1,2-a]pyridine have been identified as effective inhibitors of mycobacterial ATP synthesis. This mechanism is crucial for developing new treatments against tuberculosis and other mycobacterial infections .
- Anticonvulsant Properties : Structural analogs have demonstrated anticonvulsant effects in animal models by modulating glutamate receptor activity and enhancing GABAergic transmission .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives:
Case Studies
- Neuroprotection : A study highlighted the neuroprotective properties of imidazo[1,2-a]pyridine derivatives in models of oxidative stress-induced neuronal injury. The compounds showed a marked reduction in cell death and improved neuronal survival rates.
- Antimycobacterial Activity : In a recent investigation into new anti-tuberculosis agents, derivatives of imidazo[1,2-a]pyridine were tested against Mycobacterium tuberculosis with promising results regarding potency and selectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol derivatives?
- Answer : A prevalent method involves refluxing substituted pyridin-2-amines with α-bromo carbonyl esters in ethanol, followed by pH adjustment with KHCO₃ to precipitate the product. For example, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was synthesized by reacting 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester (52.6% yield) . Silver(I)-catalyzed multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé) are also used to introduce coumarin moieties, enhancing biological activity .
Q. How is the structural characterization of imidazo[1,2-a]pyridine derivatives validated?
- Answer : X-ray crystallography is critical for confirming planar ring systems and dihedral angles (e.g., 1.4° between fused rings in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) . Spectroscopic techniques like NMR and HPLC are standard for purity assessment. Hydrogen bonding patterns (C–H⋯O/N) and crystallographic data further validate intermolecular interactions .
Q. What safety protocols are recommended for handling imidazo[1,2-a]pyridine derivatives?
- Answer : Key precautions include:
- Storage in dry, airtight containers at room temperature .
- Avoiding exposure to heat, sparks, or open flames (H225/H315 hazards) .
- Using inert gas purging during synthesis to prevent oxidation .
- Emergency measures: For inhalation, move to fresh air; for skin contact, rinse with water .
Advanced Research Questions
Q. How can synthetic yields of imidazo[1,2-a]pyridine derivatives be optimized?
- Answer : Key variables include:
- Solvent choice : Ethanol is preferred for reflux due to its polarity and boiling point .
- Catalyst optimization : Silver(I) catalysts enhance reaction efficiency in multicomponent systems .
- Temperature control : Prolonged evaporation at room temperature improves crystal formation .
- pH adjustment : KHCO₃ neutralizes acidic byproducts, stabilizing intermediates .
Q. What strategies resolve contradictions in biological activity data across imidazo[1,2-a]pyridine studies?
- Answer : Contradictions often arise from substituent positioning. For example:
- Positional isomerism : 6-Fluoro substitution (e.g., compound 3u) increases cardiotonic potency (ED₅₀ = 11 µg/kg), while 3-/7-/8-substituted analogs show reduced activity .
- Assay validation : Use orthogonal assays (e.g., alkaline phosphatase for osteoprotection, mitochondrial depolarization for apoptosis) to confirm activity .
- Model systems : Co-culture models (e.g., MDA-MB-231 cancer cells with osteoblasts) better replicate in vivo bone metastasis conditions .
Q. What in vitro models are suitable for evaluating the osteoprotective and anticancer effects of imidazo[1,2-a]pyridine hybrids?
- Answer :
- Osteoprotection : Primary calvarial osteoblast cells assessed via alkaline phosphatase activity and alizarin red-S staining for mineralization .
- Anticancer activity :
- Apoptosis induction: Measure mitochondrial depolarization in MDA-MB-231 cells .
- Gene expression: qPCR for BMP2, RUNX2, COL1, and OCN to quantify osteogenic markers .
Q. How does substituent functionalization impact the pharmacological profile of imidazo[1,2-a]pyridine derivatives?
- Answer :
- Hydroxymethyl groups : Enhance solubility and hydrogen bonding (e.g., this compound) .
- Electron-withdrawing groups : Trifluoromethyl (CF₃) or halogens (Cl, F) improve metabolic stability and target affinity .
- Coumarin hybrids : Dual functionality (antiosteoporotic and anticancer) via HIF-1α inhibition and ROS modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
